Arachidonic Acid-d8 methyl ester
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Overview
Description
Arachidonic Acid-d8 Methyl Ester is a deuterated form of arachidonic acid methyl ester, where eight hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of arachidonic acid methyl ester . Arachidonic acid is a polyunsaturated omega-6 fatty acid that plays a crucial role in cellular signaling and inflammation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid-d8 Methyl Ester typically involves the esterification of deuterated arachidonic acid with methanol. The reaction is catalyzed by an acid or base, such as sulfuric acid or sodium methoxide, under reflux conditions . The deuterated arachidonic acid can be obtained through the hydrogenation of arachidonic acid in the presence of deuterium gas.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the complete deuteration of the arachidonic acid . The final product is purified using techniques such as distillation and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Arachidonic Acid-d8 Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Arachidonic Acid-d8 alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Arachidonic Acid-d8 Methyl Ester has a wide range of applications in scientific research:
Mechanism of Action
Arachidonic Acid-d8 Methyl Ester exerts its effects through the same pathways as non-deuterated arachidonic acid. It is metabolized by enzymes such as cyclooxygenase, lipoxygenase, and cytochrome P450 to produce various bioactive eicosanoids, including prostaglandins, leukotrienes, and thromboxanes . These eicosanoids play critical roles in inflammation, pain, and other physiological processes .
Comparison with Similar Compounds
Arachidonic Acid Methyl Ester: The non-deuterated form, used similarly in research and industrial applications.
Linoleic Acid Methyl Ester: Another polyunsaturated fatty acid methyl ester, used in lipid metabolism studies.
Eicosapentaenoic Acid Methyl Ester: An omega-3 fatty acid methyl ester, used in research on cardiovascular health.
Uniqueness: Arachidonic Acid-d8 Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry by serving as an internal standard. This labeling allows for precise quantification and differentiation from non-deuterated compounds in complex biological samples .
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl (5Z,8E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13+,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D |
InChI Key |
OFIDNKMQBYGNIW-LFRSMXPISA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
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